molecular formula C10H12ClNO3 B13981035 1-(4-Chlorobutoxy)-3-nitrobenzene

1-(4-Chlorobutoxy)-3-nitrobenzene

Cat. No.: B13981035
M. Wt: 229.66 g/mol
InChI Key: IWLLLHNEWFYDJH-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-3-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the meta position (C3) and a 4-chlorobutoxy chain (-O-(CH₂)₄Cl) at the para position (C1) of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 245.66 g/mol. The nitro group confers strong electron-withdrawing effects, while the chlorobutoxy chain enhances lipophilicity, influencing solubility and reactivity.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

1-(4-chlorobutoxy)-3-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2

InChI Key

IWLLLHNEWFYDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobutanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol displaces the chlorine atom on the benzene ring, forming the desired product.

Industrial Production Methods: Industrial production of 1-(4-Chlorobutoxy)-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-(4-Aminobutoxy)-3-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobutoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving nitro and chlorobutoxy groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorobutoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Chlorobutoxy)-3-nitrobenzene with structurally related compounds, emphasizing substituent effects and applications.

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Key Applications/Properties
1-(4-Chlorobutoxy)-3-nitrobenzene C₁₀H₁₂ClNO₃ 245.66 3-NO₂, 1-O-(CH₂)₄Cl Solid* Organic synthesis intermediate
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 4-Cl, 1-NO₂ (para) Pale yellow solid Antioxidant production
1-(4-Chlorobutoxy)-3-methylbenzene C₁₁H₁₅ClO 198.69 3-CH₃, 1-O-(CH₂)₄Cl Liquid* Research chemical

*Predicted based on structural analogs.

Key Comparisons:

1-Chloro-4-nitrobenzene (C₆H₄ClNO₂)
  • Structure : Features nitro and chloro groups in para positions.
  • Properties : The absence of a butoxy chain results in lower molecular weight (157.55 g/mol) and higher polarity compared to the target compound. Its pale yellow solid state and stability make it suitable as an industrial intermediate .
  • Reactivity : The para-substituted nitro and chloro groups direct electrophilic substitution reactions to specific ring positions, contrasting with the target compound’s meta-nitro and bulky butoxy substituents.
1-(4-Chlorobutoxy)-3-methylbenzene (C₁₁H₁₅ClO)
  • Structure : Replaces the nitro group with a methyl (-CH₃) group.
  • Properties : The methyl group’s electron-donating nature increases electron density on the aromatic ring, enhancing susceptibility to electrophilic attack compared to the electron-withdrawing nitro group in the target compound. Its lower molecular weight (198.69 g/mol) and liquid state (predicted) reflect reduced polarity .
  • Applications: Likely used in materials science or as a solvent modifier due to its non-polar characteristics.
General Trends

Electronic Effects: Nitro groups (-NO₂) deactivate the aromatic ring, directing further substitutions to meta positions. Methyl groups (-CH₃) activate the ring, favoring ortho/para substitutions.

Lipophilicity :

  • The 4-chlorobutoxy chain significantly increases hydrophobicity, making 1-(4-Chlorobutoxy)-3-nitrobenzene more soluble in organic solvents than 1-chloro-4-nitrobenzene.

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